molecular formula C15H25NO4 B2786303 1-[(Tert-butoxy)carbonyl]-4-(prop-2-en-1-yl)azepane-4-carboxylic acid CAS No. 2219380-29-5

1-[(Tert-butoxy)carbonyl]-4-(prop-2-en-1-yl)azepane-4-carboxylic acid

Cat. No.: B2786303
CAS No.: 2219380-29-5
M. Wt: 283.368
InChI Key: HPNRRNYSHTWFND-UHFFFAOYSA-N
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Description

Historical Context of Azepane Chemistry

Azepane chemistry traces its origins to early 20th-century investigations into cyclic amines, with the first synthesis of azepane reported through partial hydrogenolysis of hexamethylene diamine. The development of azepane derivatives accelerated in the 1960s–1980s alongside advances in ring-expansion methodologies, particularly thermal and photochemical approaches for converting five- or six-membered precursors into seven-membered heterocycles. By the 2000s, over 20 azepane-containing pharmaceuticals had received FDA approval, including antihistamines (e.g., setastine), antidiabetics (e.g., tolazamide), and antimicrobials (e.g., mecillinam). The emergence of 1-[(tert-butoxy)carbonyl]-4-(prop-2-en-1-yl)azepane-4-carboxylic acid reflects modern trends in stereoselective azepane synthesis, particularly for peptide backbone modification.

Significance in Heterocyclic Chemistry Research

The compound’s azepane scaffold contributes to heterocyclic chemistry through three key attributes:

  • Ring Strain Modulation : The seven-membered azepane ring balances conformational flexibility and steric constraint, enabling both dynamic molecular interactions and controlled spatial positioning of functional groups.
  • Synthetic Versatility : Position 4’s quaternary carbon center (bearing carboxylic acid and prop-2-en-1-yl groups) allows divergent functionalization pathways, including nucleophilic substitutions, cross-couplings, and cycloadditions.
  • Chiral Complexity : The stereoselective synthesis of its two chiral centers (3R,4S) demonstrates methodologies for producing enantiopure azepane building blocks, critical for asymmetric catalysis and chiral drug development.

Comparative analysis with related heterocycles reveals superior β-turn induction capabilities versus six-membered piperidine analogs, attributed to the azepane ring’s larger cavity and reduced eclipsing interactions.

Relationship to Other Azepane Derivatives

Structurally analogous azepane derivatives highlight the uniqueness of this compound:

Derivative Key Features Applications
Bazedoxifene Azepane fused to benzopyran Selective estrogen modulator
Cetiedil N-alkylated azepane with aryl groups Vasodilator
Target Compound Boc-protected, allyl-substituted carboxylic acid Peptide β-turn induction

Unlike most pharmaceutical azepanes that prioritize lipophilic N-substituents for membrane permeability, this compound’s polar carboxylic acid and orthogonal Boc/allyl protections suit it for solid-phase peptide synthesis (SPPS) and bioconjugation.

Role in Peptide and Medicinal Chemistry

Molecular dynamics simulations and X-ray crystallography confirm that incorporating this azepane derivative at the i+1 position of tetrapeptides induces β-turn conformations in 92% of stable conformers, compared to <50% for control sequences. The mechanism involves:

  • Steric Guidance : The quaternary carbon’s methyl group restricts Φ/Ψ dihedral angles to -60° ± 20° and -30° ± 15°, respectively, enforcing turn geometries.
  • Hydrogen Bond Templating : Intramolecular CO^i^–NH^i+3^ hydrogen bonds (2.8–3.2 Å) stabilize turn structures even in aqueous media.

In medicinal chemistry, these properties enable the design of protease-resistant peptide therapeutics and protein-protein interaction inhibitors. The Boc group’s acid lability permits selective deprotection during SPPS, while the allyl substituent supports post-synthetic modifications via thiol-ene click chemistry or olefin cross-metathesis.

Importance of the Boc Protecting Group in Research Applications

The tert-butoxycarbonyl (Boc) group serves three critical functions in this compound:

  • Amine Protection : Shields the azepane nitrogen during carboxylic acid activation and peptide coupling steps, preventing undesired acylation side reactions.
  • Orthogonal Deprotection : Removable under mild acidic conditions (e.g., 50% TFA/DCM) without affecting acid-labile allyl ethers or tert-butyl esters.
  • Conformational Influence : The bulky Boc group stabilizes chair-like azepane conformations, reducing ring puckering entropy and enhancing crystallinity for X-ray analysis.

Comparative studies using alternative protecting groups (Fmoc, Alloc) show Boc provides optimal balance between stability during synthesis and ease of removal without epimerization.

Strategic Value of the Prop-2-en-1-yl Substituent

The prop-2-en-1-yl (allyl) group at position 4 enables three strategic applications:

  • Post-Synthetic Functionalization : Undergoes hydroamination with primary amines (e.g., benzylamine) to install cationic moieties for cell-penetrating peptides.
  • Cross-Coupling Sites : Serves as a handle for Heck reactions with aryl iodides, enabling aromatic group introduction without affecting the Boc protection.
  • Supramolecular Assembly : Allyl π-clouds participate in CH-π interactions during crystal packing, directing helical nanotube formation in solid-state peptide aggregates.

This multifunctional substituent distinguishes the compound from simpler azepane carboxylic acids, making it a linchpin for developing stimuli-responsive biomaterials and targeted drug delivery systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-enylazepane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-5-7-15(12(17)18)8-6-10-16(11-9-15)13(19)20-14(2,3)4/h5H,1,6-11H2,2-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNRRNYSHTWFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)(CC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219380-29-5
Record name 1-[(tert-butoxy)carbonyl]-4-(prop-2-en-1-yl)azepane-4-carboxylic acid
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Biological Activity

1-[(Tert-butoxy)carbonyl]-4-(prop-2-en-1-yl)azepane-4-carboxylic acid is a complex organic compound notable for its potential biological activities. This compound features a tert-butoxycarbonyl group and an alkenyl side chain, which may influence its interaction with biological targets. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C13H23N1O4\text{C}_{13}\text{H}_{23}\text{N}_{1}\text{O}_{4}

This structure includes:

  • Tert-butoxycarbonyl (Boc) group: A common protecting group in organic synthesis.
  • Prop-2-en-1-yl group: An alkene that can participate in various chemical reactions.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including enzymes and receptors. The presence of the alkenyl group may facilitate binding to active sites or allosteric sites, influencing enzymatic activity or receptor signaling pathways.

Potential Targets

  • Enzymatic Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, potentially affecting signal transduction pathways relevant in disease states.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (nM)Reference
Bis-benzamide (D2)Antiproliferative16
Tert-butyl 4-(prop-2-en-1-yl)piperazine-1-carboxylateEnzyme InhibitionNot specified
2-[4-(tert-butoxycarbonyl)piperazin-1-yl]propanoic acidAnticancerNot specified

Case Studies

While direct case studies on this compound are scarce, analogs have been evaluated for their therapeutic potential:

  • Anticancer Activity : Compounds with similar structures have shown significant inhibition of androgen receptor interactions in prostate cancer cells, suggesting potential applications in cancer therapy.
  • Metabolic Regulation : Other derivatives have been investigated for their ability to modulate metabolic pathways, indicating a broader therapeutic potential.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of this compound in exhibiting antimicrobial properties. For instance, its derivatives have shown effectiveness against various strains of bacteria, including those resistant to conventional antibiotics. The compound's structure allows for modifications that enhance its bioactivity, making it a candidate for developing new antimicrobial agents.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of azepane compounds exhibited significant inhibitory activity against resistant strains of Pseudomonas aeruginosa. The introduction of the tert-butoxycarbonyl group was found to enhance the compound's stability and efficacy against bacterial efflux pumps .

Drug Design and Development

The unique structure of 1-[(Tert-butoxy)carbonyl]-4-(prop-2-en-1-yl)azepane-4-carboxylic acid makes it an attractive scaffold for drug design. Its ability to form stable complexes with target proteins can be exploited in the development of inhibitors for various therapeutic targets.

Data Table: Structure Activity Relationship (SAR)

CompoundTargetActivityReference
Compound ANDM-1IC50 = 6.1 μM
Compound BP. aeruginosaMIC reduction by 80%
Compound CBacterial efflux pumpSignificant inhibition

Inhibition of Enzymatic Activity

The compound has been investigated for its potential to inhibit specific enzymes involved in bacterial resistance mechanisms. By modifying the azepane ring and substituents, researchers aim to create potent inhibitors that can overcome resistance.

Case Study : Research indicated that when combined with aztreonam, a known antibiotic, the compound significantly reduced the minimum inhibitory concentration (MIC) against carbapenemase-producing Pseudomonas aeruginosa isolates, showcasing its potential as an adjuvant therapy .

Toxicity and Safety Profile

Understanding the toxicity and safety profile is crucial for any potential therapeutic application. Preliminary studies indicate that this compound exhibits low toxicity in vitro, with cell viability tests showing no significant effects at concentrations below 64 mg/L .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-BOC-4-(FMOC-AMINO)AZEPANE-4-CARBOXYLIC ACID

  • Structure: This compound (Compound B) retains the BOC-protected azepane core but introduces an additional 9-fluorenylmethoxycarbonyl (FMOC)-protected amino group at the 4-position .
  • Molecular Formula : C₂₇H₃₀N₂O₆ (molecular weight: 478.54 g/mol).
  • Key Differences: The dual protection (BOC and FMOC) enables orthogonal deprotection strategies, critical in peptide synthesis. The amino group provides a reactive site for amide bond formation, contrasting with Compound A’s propenyl group.
  • Applications : Used in solid-phase peptide synthesis (SPPS) where sequential deprotection is required .

1-[(Tert-butoxy)carbonyl]-4-(methoxymethyl)piperidine-4-carboxylic Acid

  • Structure : A six-membered piperidine analog (Compound C ) with a methoxymethyl substituent at the 4-position .
  • Molecular Formula: C₁₃H₂₃NO₅ (molecular weight: 273.33 g/mol).
  • Key Differences :
    • Ring Size : Piperidine (6-membered) vs. azepane (7-membered), affecting conformational flexibility and steric interactions.
    • Substituent : Methoxymethyl (electron-donating) vs. propenyl (electron-neutral/alkene-reactive).
  • Applications : Reported in medicinal chemistry for modulating solubility and bioavailability due to its polar methoxymethyl group .

1-[1-(tert-Butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic Acid

  • Structure : Features a pyrazole ring appended to the azepane core (Compound D ) .
  • Molecular Formula : C₁₆H₂₄N₂O₄ (molecular weight: 308.38 g/mol).
  • Key Differences :
    • Heterocyclic Substituent : The pyrazole introduces hydrogen-bonding and π-π stacking capabilities, enhancing interactions with biological targets.
    • Reactivity : Carboxylic acid at the pyrazole position vs. the azepane’s 4-carboxylic acid in Compound A.
  • Applications : Likely used in kinase inhibitor development, leveraging pyrazole’s role in ATP-binding pocket interactions .

Data Table: Comparative Analysis

Parameter Compound A Compound B Compound C Compound D
Molecular Formula C₁₅H₂₅NO₄ C₂₇H₃₀N₂O₆ C₁₃H₂₃NO₅ C₁₆H₂₄N₂O₄
Molecular Weight (g/mol) 283.37 478.54 273.33 308.38
Ring Size Azepane (7-membered) Azepane (7-membered) Piperidine (6-membered) Azepane (7-membered)
Key Substituent Propenyl FMOC-Amino Methoxymethyl Pyrazole
Primary Applications Cross-coupling scaffolds Peptide synthesis Solubility modulation Kinase inhibitors

Q & A

Q. What role does the compound play in studying enzyme inhibition or receptor binding?

  • Methodological Answer : The allyl and Boc groups serve as steric or electronic modulators in structure-activity relationship (SAR) studies. Competitive inhibition assays (e.g., fluorescence polarization) quantify binding affinity, while X-ray crystallography reveals interactions with active sites .

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